molecular formula C30H29N3O6 B4064117 4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B4064117
M. Wt: 527.6 g/mol
InChI Key: BOJMURBQDWGEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C30H29N3O6 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 527.20563565 g/mol and the complexity rating of the compound is 953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

New Polycyclic System Synthesis

Research has led to the synthesis of novel polycyclic systems containing 1,4-benzodiazepine and isoindolinone fragments, showcasing a method to create complex structures that could have implications in the development of new pharmaceuticals or materials (L. Ukhin et al., 2011).

Versatile Intermediates for Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, highlighting the potential for creating diverse chemical entities from a single precursor, which is crucial for drug discovery and development (Mark A. Honey et al., 2012).

Dibenzodiazepinone Molecules Study

Studies on dibenzodiazepinones have revealed diverse dimeric associations and apparent different tautomeric forms, which could influence the design of molecules with specific binding properties or pharmacological activities (M. Keller et al., 2012).

Novel Syntheses and Labeling

The synthesis of labeled potent HIV non-nucleoside reverse transcriptase inhibitors demonstrates the compound's relevance in developing diagnostic tools or studying drug mechanisms at the molecular level (B. Latli et al., 2009).

Azo Dyes from Pyridone Components

Research into mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes highlights the compound's role in developing new materials with specific optical properties, potentially useful in sensors, dyes, and pigments (Yuan‐yuan Wang et al., 2018).

Properties

IUPAC Name

4-[9-(3,4-dimethoxyphenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O6/c1-38-25-10-9-18(16-26(25)39-2)20-14-22-29(24(34)15-20)30(19-6-5-13-31-17-19)33(27(35)11-12-28(36)37)23-8-4-3-7-21(23)32-22/h3-10,13,16-17,20,30,32H,11-12,14-15H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJMURBQDWGEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CN=CC=C5)C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Reactant of Route 2
4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Reactant of Route 3
4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Reactant of Route 4
4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Reactant of Route 5
4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Reactant of Route 6
4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

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